molecular formula C20H18N4O4S B10864005 3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide

3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide

Cat. No.: B10864005
M. Wt: 410.4 g/mol
InChI Key: JWKBJBCUAMQXHL-VAWYXSNFSA-N
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Description

3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a sulfonamide group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Fragments: The final step involves the coupling of the oxadiazole and indole-sulfonamide fragments through a Wittig reaction or a similar olefination reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s electronic properties can be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as catalysis or polymer synthesis.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-1H-indole-1-sulfonamide: Similar structure but lacks the N,N-dimethyl group.

    3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N-methyl-1H-indole-1-sulfonamide: Similar structure with a single N-methyl group instead of N,N-dimethyl.

    3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-diethyl-1H-indole-1-sulfonamide: Similar structure with N,N-diethyl substitution.

Uniqueness

The uniqueness of 3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the N,N-dimethyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

3-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-N,N-dimethylindole-1-sulfonamide

InChI

InChI=1S/C20H18N4O4S/c1-23(2)29(26,27)24-13-14(15-7-3-5-9-17(15)24)11-12-19-21-20(28-22-19)16-8-4-6-10-18(16)25/h3-13,25H,1-2H3/b12-11+

InChI Key

JWKBJBCUAMQXHL-VAWYXSNFSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NOC(=N3)C4=CC=CC=C4O

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=CC3=NOC(=N3)C4=CC=CC=C4O

Origin of Product

United States

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